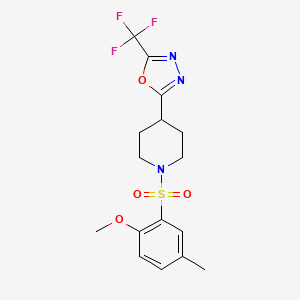

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic receptor family, which responds to extracellular nucleotides such as ATP and ADP. P2Y6 receptors are widely distributed in the body and are involved in various physiological processes such as inflammation, immune response, and cancer progression. In recent years, MRS2578 has gained attention as a potential therapeutic agent for these conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

One area of research involves the synthesis and structural characterization of sulfonamide compounds, including their X-ray structural analysis, NBO (Natural Bond Orbital), and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis through Density Functional Theory (DFT). For example, sulfonamide compounds synthesized from reactions involving naphthylamine derivatives have been characterized by FTIR, NMR, XRD, and thermal analysis, offering insights into their molecular geometry and vibrational frequencies (Sarojini et al., 2012).

Sensing Applications

Compounds structurally related to the specified chemical have been studied for their applications as fluorescent chemosensors. These studies have demonstrated the potential of such compounds in detecting metal ions like Al(III) with enhanced fluorescent emissions, showcasing their utility in bioimaging and intracellular detection (Ding et al., 2013).

Medicinal Applications

Research into the medicinal applications of sulfonamide derivatives has explored their interactions with biological molecules, such as their binding to bovine serum albumin. This interaction has been investigated using fluorescent probe techniques, providing insights into the binding mechanisms and the nature of these interactions, which are crucial for understanding the pharmacokinetics of potential drug candidates (Jun et al., 1971).

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their enzyme inhibition activities, with studies focusing on their potential as lipoxygenase and α-glucosidase inhibitors. This research has implications for the development of anti-inflammatory and anti-diabetic drugs, highlighting the therapeutic potential of sulfonamide-based compounds (Abbasi et al., 2015).

Advanced Materials and Catalysis

The applications of naphthalene-based sulfonamides extend into the realm of materials science and catalysis. For instance, naphthalene diimides (NDIs) have been utilized in the development of molecular switches, ion channels, sensors, and as catalysts through anion-π interactions. This broad range of applications underscores the versatility and utility of NDIs in creating functional materials for various technological applications (Kobaisi et al., 2016).

Eigenschaften

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-16(9-10-22(18,19)12-16)17(2)23(20,21)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQZDSYGYWPCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)